

Hdac-IN-55: A Comparative Analysis Against Other Class I HDAC Inhibitors

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Compound of Interest

Compound Name: *Hdac-IN-55*

Cat. No.: *B12387049*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Hdac-IN-55** with other prominent Class I histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Class I HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are primarily localized in the nucleus and are often dysregulated in various cancers and other diseases. Inhibition of these enzymes can lead to hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Hdac-IN-55 is a novel synthetic compound identified as a selective inhibitor of Class I HDACs. This guide will compare its performance characteristics against established Class I HDAC inhibitors, including Entinostat (MS-275), Romidepsin (FK228), and the pan-HDAC inhibitor Vorinostat (SAHA).

Comparative Potency and Selectivity

The efficacy of an HDAC inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for specific HDAC isoforms. High selectivity can potentially lead to fewer off-target effects and a better therapeutic window.

Inhibitor	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC8 IC50 (nM)	Class Selectivity
Hdac-IN-55 (Compound 5)	22,200[1]	27,300[1]	7,900[1]	Not Reported	Class I Selective
Entinostat (MS-275)	243[2][3]	453	248	>100,000	Class I Selective
Romidepsin (FK228)	36	47	Not Reported	Not Reported	Primarily Class I
Vorinostat (SAHA)	10 - 40.6	Not Reported	20	Not Reported	Pan-HDAC Inhibitor
PCI-34051	4,000	>50,000	>50,000	10	HDAC8 Selective

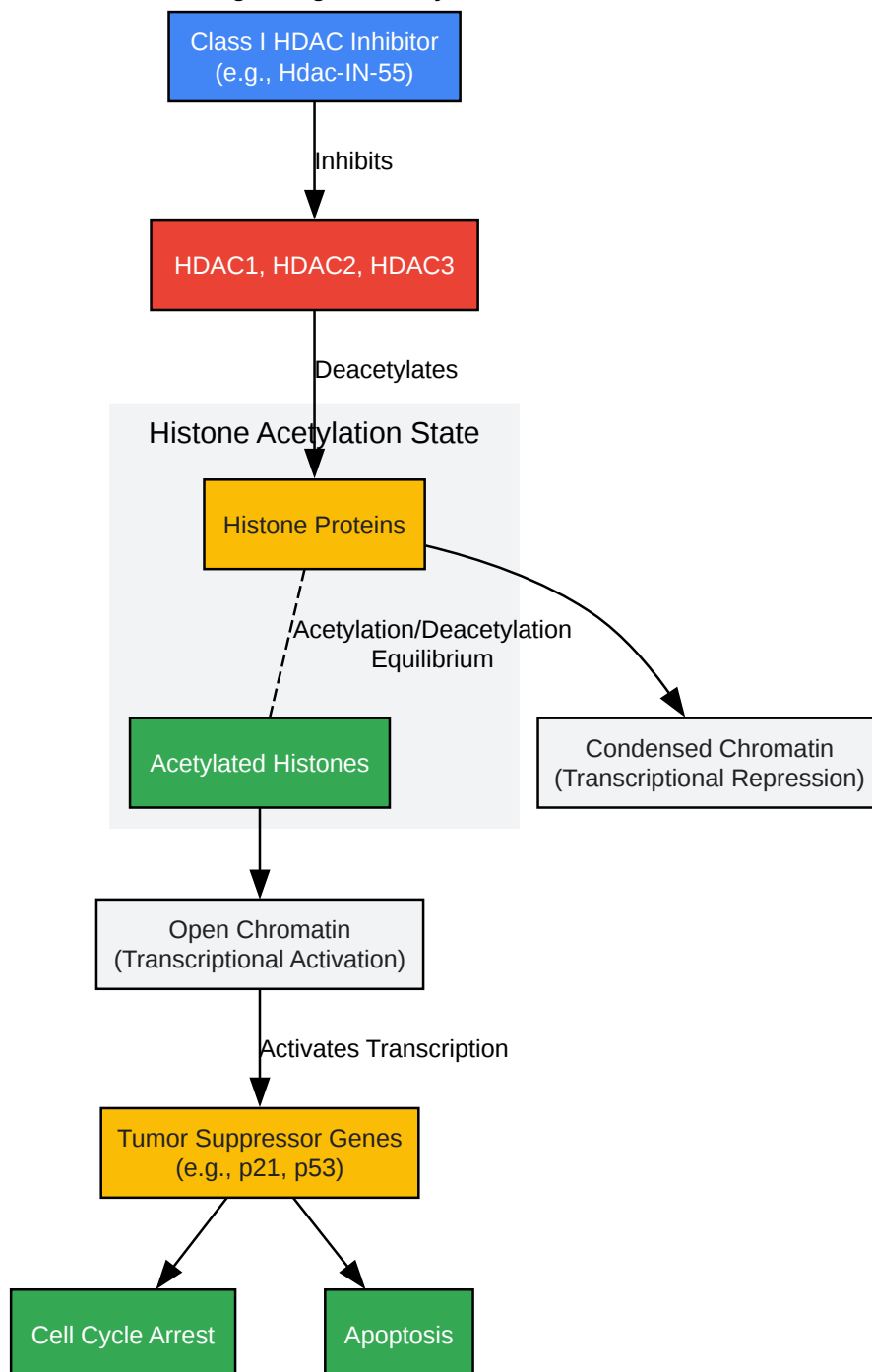
Note: IC50 values can vary between different studies and assay conditions.

Based on the available data, **Hdac-IN-55** demonstrates selectivity for Class I HDACs, with a notable potency against HDAC3. In comparison, Entinostat also shows Class I selectivity with nanomolar potency against HDAC1, 2, and 3. Romidepsin exhibits potent inhibition of HDAC1 and HDAC2. Vorinostat, as a pan-HDAC inhibitor, shows broad activity against multiple HDAC isoforms. For specific targeting of HDAC8, PCI-34051 is a highly selective and potent option.

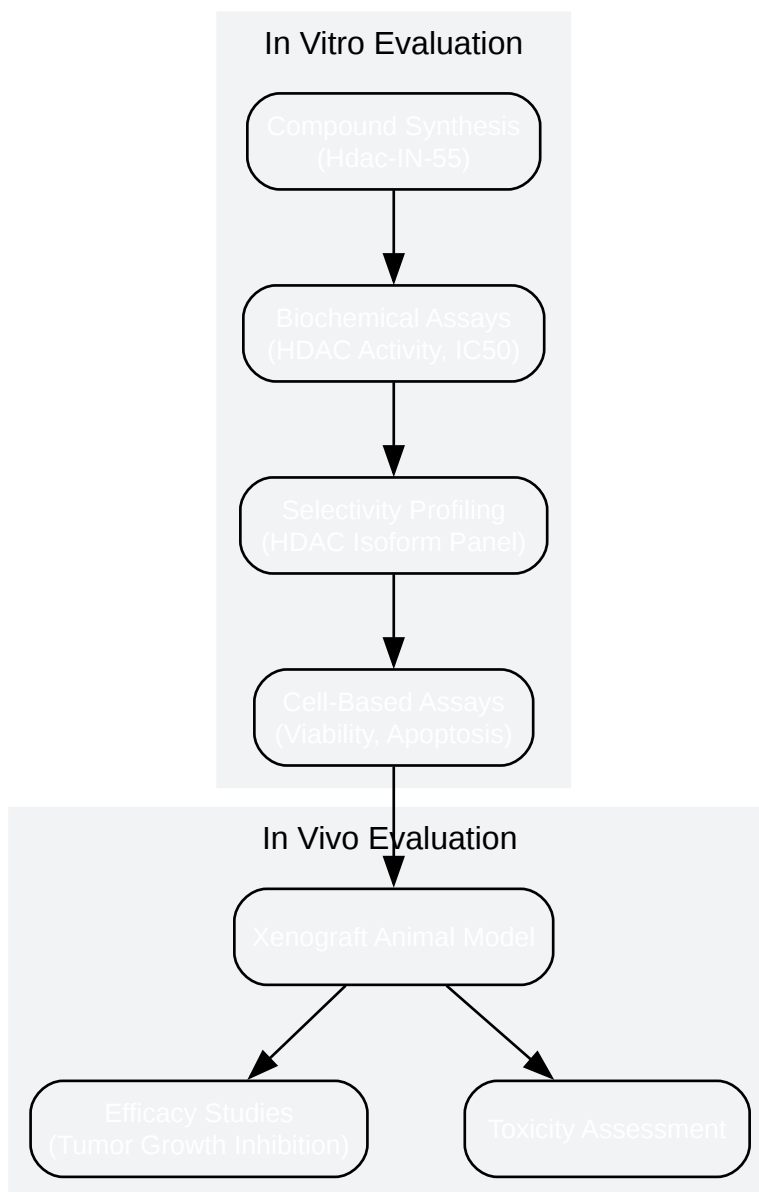
Signaling Pathway of Class I HDAC Inhibition

Inhibition of Class I HDACs leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes like p21 and p53. This can trigger a cascade of events culminating in cell cycle arrest and apoptosis.

General Signaling Pathway of Class I HDAC Inhibition



Experimental Workflow for HDAC Inhibitor Evaluation



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